Cas no 1247620-28-5 (1-(2-bromo-1-propoxyethyl)-3-chlorobenzene)

1-(2-bromo-1-propoxyethyl)-3-chlorobenzene 化学的及び物理的性質
名前と識別子
-
- Benzene, 1-(2-bromo-1-propoxyethyl)-3-chloro-
- 1-(2-Bromo-1-propoxyethyl)-3-chlorobenzene
- CS-0299780
- 1247620-28-5
- EN300-1133224
- AKOS011393590
- 1-(2-bromo-1-propoxyethyl)-3-chlorobenzene
-
- インチ: 1S/C11H14BrClO/c1-2-6-14-11(8-12)9-4-3-5-10(13)7-9/h3-5,7,11H,2,6,8H2,1H3
- InChIKey: BHYMDDIZQTUTJR-UHFFFAOYSA-N
- ほほえんだ: C1(C(OCCC)CBr)=CC=CC(Cl)=C1
計算された属性
- せいみつぶんしりょう: 275.99166g/mol
- どういたいしつりょう: 275.99166g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 14
- 回転可能化学結合数: 5
- 複雑さ: 154
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.9
- トポロジー分子極性表面積: 9.2Ų
じっけんとくせい
- 密度みつど: 1.360±0.06 g/cm3(Predicted)
- ふってん: 296.4±25.0 °C(Predicted)
1-(2-bromo-1-propoxyethyl)-3-chlorobenzene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1133224-10g |
1-(2-bromo-1-propoxyethyl)-3-chlorobenzene |
1247620-28-5 | 95% | 10g |
$3315.0 | 2023-10-26 | |
Enamine | EN300-1133224-2.5g |
1-(2-bromo-1-propoxyethyl)-3-chlorobenzene |
1247620-28-5 | 95% | 2.5g |
$1509.0 | 2023-10-26 | |
Enamine | EN300-1133224-0.05g |
1-(2-bromo-1-propoxyethyl)-3-chlorobenzene |
1247620-28-5 | 95% | 0.05g |
$647.0 | 2023-10-26 | |
Enamine | EN300-1133224-0.1g |
1-(2-bromo-1-propoxyethyl)-3-chlorobenzene |
1247620-28-5 | 95% | 0.1g |
$678.0 | 2023-10-26 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1370450-500mg |
1-(2-Bromo-1-propoxyethyl)-3-chlorobenzene |
1247620-28-5 | 98% | 500mg |
¥20844.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1370450-50mg |
1-(2-Bromo-1-propoxyethyl)-3-chlorobenzene |
1247620-28-5 | 98% | 50mg |
¥21060.00 | 2024-08-09 | |
Enamine | EN300-1133224-0.25g |
1-(2-bromo-1-propoxyethyl)-3-chlorobenzene |
1247620-28-5 | 95% | 0.25g |
$708.0 | 2023-10-26 | |
Enamine | EN300-1133224-1g |
1-(2-bromo-1-propoxyethyl)-3-chlorobenzene |
1247620-28-5 | 95% | 1g |
$770.0 | 2023-10-26 | |
Enamine | EN300-1133224-1.0g |
1-(2-bromo-1-propoxyethyl)-3-chlorobenzene |
1247620-28-5 | 1g |
$0.0 | 2023-06-09 | ||
Enamine | EN300-1133224-5g |
1-(2-bromo-1-propoxyethyl)-3-chlorobenzene |
1247620-28-5 | 95% | 5g |
$2235.0 | 2023-10-26 |
1-(2-bromo-1-propoxyethyl)-3-chlorobenzene 関連文献
-
Jinlong Zhang,Lu Zhu,Kang Shen,Huameng Yang,Xiao-Chun Hang,Gaoxi Jiang Chem. Sci., 2019,10, 1070-1074
-
Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
-
Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
-
A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
-
5. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
-
Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
-
Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
-
9. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
-
Youngae Jung,Yun Gyong Ahn,Ho Kyoung Kim,Byeong Cheol Moon,A Yeong Lee,Do Hyun Ryu Analyst, 2011,136, 4222-4231
1-(2-bromo-1-propoxyethyl)-3-chlorobenzeneに関する追加情報
Comprehensive Overview of 1-(2-bromo-1-propoxyethyl)-3-chlorobenzene (CAS 1247620-28-5): Properties, Applications, and Industry Insights
1-(2-bromo-1-propoxyethyl)-3-chlorobenzene (CAS 1247620-28-5) is a specialized halogenated aromatic compound with a unique molecular structure combining bromine, chlorine, and ether functionalities. This organobromine compound has garnered significant attention in pharmaceutical intermediates and advanced material synthesis due to its versatile reactivity profile. The presence of both bromoalkyl and chlorophenyl groups enables diverse chemical transformations, making it valuable for constructing complex molecular architectures.
Recent studies highlight the growing demand for halogenated building blocks like CAS 1247620-28-5 in drug discovery programs. Pharmaceutical researchers frequently search for "ether-linked halogenated benzene derivatives" or "propoxyethyl chlorobenzene analogs" when designing new kinase inhibitors or GPCR-targeting compounds. The compound's lipophilic nature and hydrogen bond acceptor capacity (from the ether oxygen) contribute to improved membrane permeability in bioactive molecules – a key consideration in modern druglikeness optimization strategies.
In material science applications, 1-(2-bromo-1-propoxyethyl)-3-chlorobenzene serves as a precursor for liquid crystal monomers and polymeric photoinitiators. Industry reports indicate rising interest in "halogenated ether monomers for OLEDs" and "high-refractive-index polymers" – areas where this compound's structural features show particular promise. The bromine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura couplings), while the chlorine offers selective nucleophilic aromatic substitution sites for sequential functionalization.
Synthetic chemists emphasize the importance of regioselective bromination techniques when working with CAS 1247620-28-5. Common search queries include "controlling bromoetherification side reactions" and "stereoselective propoxyethyl group installation". The compound's stability under inert atmosphere conditions allows for diverse metal-catalyzed transformations, though proper handling of its moisture-sensitive characteristics remains crucial for optimal yields.
Environmental considerations have prompted investigations into green chemistry approaches for derivatives of 1-(2-bromo-1-propoxyethyl)-3-chlorobenzene. Researchers are exploring biocatalytic bromination methods and solvent-free etherification protocols to reduce the ecological footprint of such syntheses. These developments align with growing industry searches for "sustainable halogenation techniques" and "eco-friendly aromatic ether production".
Analytical characterization of CAS 1247620-28-5 typically involves advanced techniques like 2D NMR spectroscopy (particularly HSQC and HMBC for connectivity confirmation) and high-resolution mass spectrometry. The compound's chromatographic behavior (retention factors in various HPLC systems) has become a reference topic for method development in halogenated compound analysis.
Emerging applications in agrochemical research have identified 3-chlorobenzene derivatives with alkoxyethyl side chains as potential scaffolds for novel plant growth regulators. While not directly classified as such, the structural features of 1-(2-bromo-1-propoxyethyl)-3-chlorobenzene inspire design strategies for bioactive agrochemicals with improved environmental persistence profiles.
The global market for fine chemicals containing both bromine and chlorine functionalities continues to expand, with CAS 1247620-28-5 representing an important niche intermediate. Procurement specialists often search for "high-purity bromochlorobenzene derivatives" and "custom halogenated compound synthesis" – reflecting the compound's role in tailor-made molecular construction for specialized applications.
Future research directions may explore the compound's potential in coordination chemistry as a ligand precursor, particularly for designing hybrid halogen-metal complexes with unique catalytic properties. The simultaneous presence of soft bromine and hard chlorine donors in the same molecule offers intriguing possibilities for selective metal binding studies.
1247620-28-5 (1-(2-bromo-1-propoxyethyl)-3-chlorobenzene) 関連製品
- 2138121-47-6(3-(2-Tert-butyl-5-hydroxycyclohexyl)-6-methyl-3,4-dihydropyrimidin-4-one)
- 2138118-38-2(5-chloro-4-(oxan-4-yl)pyrimidine)
- 1385384-66-6(N-[2-Methyl-2-(1-oxo-1,4-thiazinan-4-yl)propyl]-1-prop-2-ynylpiperidine-4-carboxamide)
- 2034253-23-9(2-cyclohexyl-1-{3-[(3-methoxypyrazin-2-yl)oxy]pyrrolidin-1-yl}ethan-1-one)
- 957061-12-0(3-Methoxycarbonyl-5-nitrophenylboronic acid, pinacol ester)
- 1852937-97-3(4-{[(1-methylazetidin-3-yl)methyl]amino}benzoic acid)
- 1924322-36-0(N'-Hydroxy-3-morpholin-4-yl-5-(trifluoromethyl)pyridine-2-carboximidamide)
- 1805899-85-7(2-(3-Bromo-2-oxopropyl)-3-ethylmandelic acid)
- 898783-12-5(2,4-Dichloro-4'-thiomorpholinomethyl benzophenone)
- 2141677-56-5((4-aminobut-2-yn-1-yl)(methyl)(pent-4-en-1-yl)amine)




